

Experimental Applications & Protocols

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Compound Focus: Ciliobrevin D

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Ciliobrevin D is used to investigate dynein-mediated processes. Key experimental findings and conditions from research contexts are summarized below.

Process Studied	Experimental Model	Concentration Used	Key Observed Effect
Axonal Transport [1]	Embryonic chicken dorsal root ganglion (DRG) neurons	Not specified in excerpt	Inhibited bidirectional transport of mitochondria, lysosomes, and Golgi-derived vesicles; impaired axon extension and NGF-induced branching.
Hedgehog Signaling & Ciliogenesis [2]	Cultured cells	Not specified in excerpt	Perturbed protein trafficking within primary cilia, leading to malformed cilia and blockade of Hedgehog signaling.
Cell Division [2]	Cultured cells	Not specified in excerpt	Prevented spindle pole focusing and disrupted kinetochore-microtubule attachments.
Organelle Motility [2]	Cultured cells	Not specified in excerpt	Inhibited melanosome aggregation and peroxisome motility.

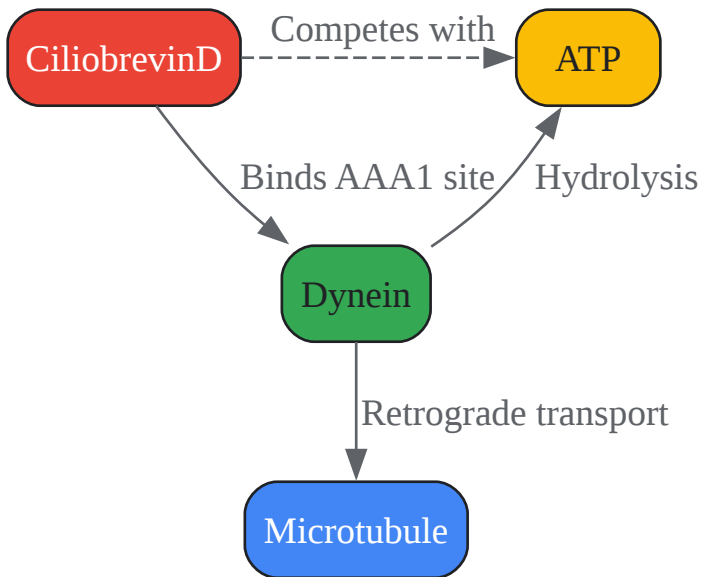
Process Studied	Experimental Model	Concentration Used	Key Observed Effect
Transepithelial Barrier Function [2]	Sertoli cells	15 μ M, 30 μ M	Increased TJ-permeability (decreased transepithelial electrical resistance) after 1-hour incubation.

A typical experimental workflow for studying its effects in cell culture involves the following steps [1] [2]:

- **Preparation of Stock Solution:** Dissolve **Ciliobrevin D** in DMSO to prepare a high-concentration stock solution (e.g., 20-50 mM). Aliquots should be stored at -20°C.
- **Cell Culture & Treatment:** Culture the chosen cell line (e.g., primary neurons, Sertoli cells) under standard conditions. On the day of the experiment, dilute the stock solution into the cell culture medium to achieve the desired working concentration. A final DMSO concentration of 0.1-0.5% is typically well-tolerated; include a vehicle control (DMSO only).
- **Incubation:** The incubation time with **Ciliobrevin D** varies with the biological process under study. Acute processes like organelle transport may be observed within minutes [1], while effects on barrier function have been studied after 1 hour [2].
- **Live-Cell Imaging or Fixation:** For dynamic processes like organelle transport, live cells can be imaged directly post-treatment. For other endpoints, cells may be fixed and processed for immunocytochemistry.
- **Important Note on Stability:** Research indicates that reconstituted **Ciliobrevin D** can lose efficacy after one week at 4°C or three months at -20°C. For optimal results, use freshly reconstituted compound [1].

Mechanism of Action

Ciliobrevin D specifically targets the motor protein cytoplasmic dynein. The following diagram illustrates its mechanism and downstream cellular effects.



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As the diagram shows, **Ciliobrevin D** penetrates the cell membrane and binds to the AAA1 domain within the hexameric head of the dynein heavy chain, which is the primary site for ATP hydrolysis [3] [4]. This binding competitively inhibits ATP hydrolysis, preventing the conformational changes in the dynein motor necessary for its movement along microtubules [3]. By halting the "power stroke" of dynein, **Ciliobrevin D** effectively disrupts minus-end-directed retrograde transport.

Research Context & Limitations

While invaluable, **Ciliobrevin D** has limitations. A key constraint is its **low potency**, often requiring high concentrations (50–100 μM) for complete inhibition, raising potential concerns about off-target effects at these doses [4]. Furthermore, the benzoylacrylonitrile core of its structure can be chemically unstable and may isomerize, complicating structure-activity studies [4].

These limitations have driven the development of next-generation inhibitors, such as the **Dynapyrazoles**. These compounds are more potent and exhibit a distinct mode of action by specifically inhibiting microtubule-stimulated ATPase activity while sparing basal activity [4].

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